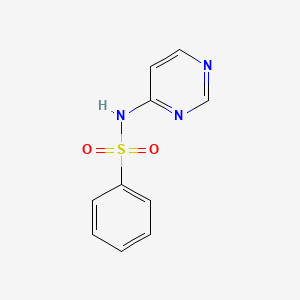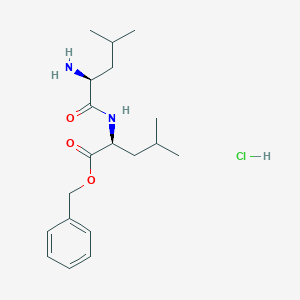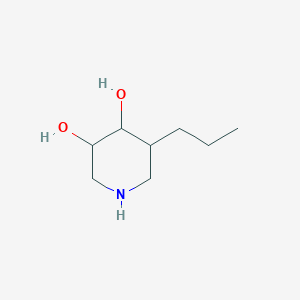
5-Propylpiperidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Propylpiperidine-3,4-diol is a compound belonging to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. These compounds are significant in medicinal chemistry due to their presence in various pharmacologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylpiperidine-3,4-diol can be achieved through multi-component reactions involving anilines, acetoacetate, and aromatic aldehydes under optimized conditions . Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production of piperidine derivatives often involves hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. These methods are efficient and cost-effective for large-scale synthesis .
化学反応の分析
Types of Reactions: 5-Propylpiperidine-3,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol can yield ketones or aldehydes .
科学的研究の応用
5-Propylpiperidine-3,4-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Piperidine derivatives are explored for their potential as enzyme inhibitors and receptor modulators.
Industry: Piperidine derivatives are used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 5-Propylpiperidine-3,4-diol involves its interaction with specific molecular targets. For instance, it may act on glycogen phosphorylase, influencing glycogen metabolism . The exact pathways and molecular interactions depend on the specific biological context and the compound’s structure.
類似化合物との比較
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone functional group.
Spiropiperidines: Compounds with a spiro-connected piperidine ring.
Uniqueness: 5-Propylpiperidine-3,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diol functionality allows for diverse chemical modifications and interactions .
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
5-propylpiperidine-3,4-diol |
InChI |
InChI=1S/C8H17NO2/c1-2-3-6-4-9-5-7(10)8(6)11/h6-11H,2-5H2,1H3 |
InChIキー |
KDHNIDSJJULIGE-UHFFFAOYSA-N |
正規SMILES |
CCCC1CNCC(C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl(S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B13117412.png)
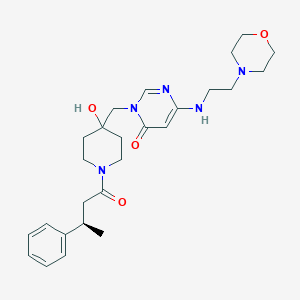

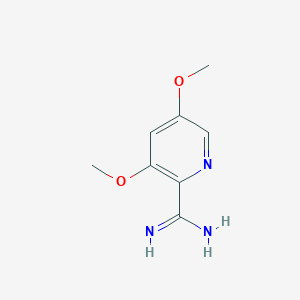
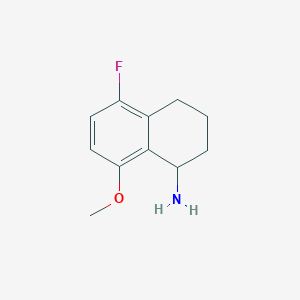
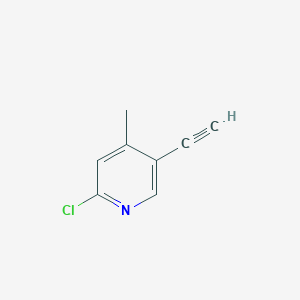
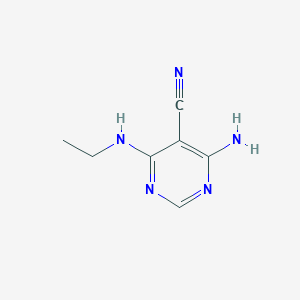
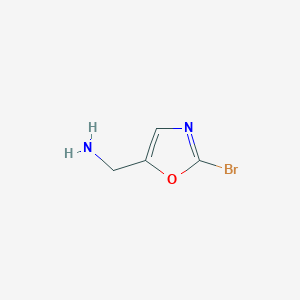
![9-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B13117447.png)
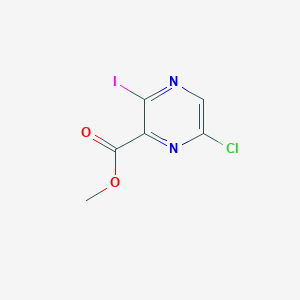
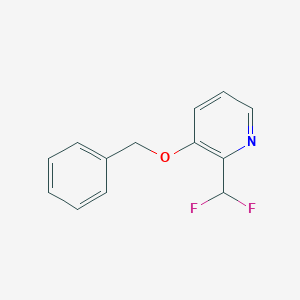
![1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL](/img/structure/B13117473.png)
